molecular formula C18H27NO B14319284 2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole CAS No. 113086-63-8

2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole

Cat. No.: B14319284
CAS No.: 113086-63-8
M. Wt: 273.4 g/mol
InChI Key: KNVSQDVGMRIHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is a chemical compound known for its unique structure and properties It is characterized by the presence of a hex-5-en-1-yl group attached to an oxygen atom, which is further connected to a 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of hex-5-en-1-ol with 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hex-5-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Hex-5-en-1-yl)oxirane: This compound shares the hex-5-en-1-yl group but differs in its core structure.

    Hex-5-yn-1-ol: Similar in having a hex-5-en-1-yl group but with different functional groups attached.

Uniqueness

2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its combination of the hex-5-en-1-yl group with the 1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole core. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.

Properties

CAS No.

113086-63-8

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-hex-5-enoxy-1,1,3,3-tetramethylisoindole

InChI

InChI=1S/C18H27NO/c1-6-7-8-11-14-20-19-17(2,3)15-12-9-10-13-16(15)18(19,4)5/h6,9-10,12-13H,1,7-8,11,14H2,2-5H3

InChI Key

KNVSQDVGMRIHMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(N1OCCCCC=C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.